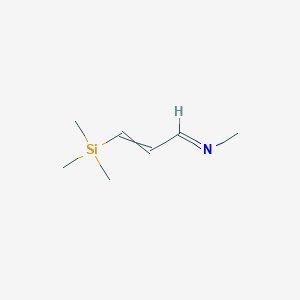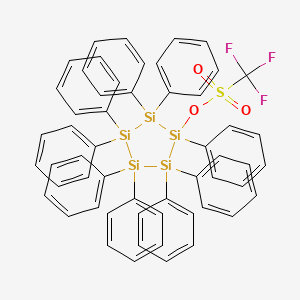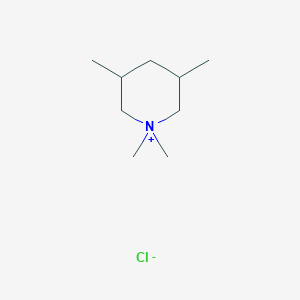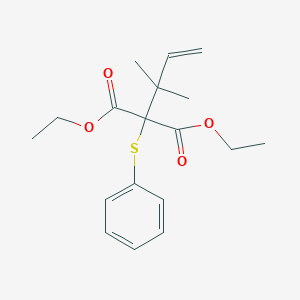
Diethyl (2-methylbut-3-en-2-yl)(phenylsulfanyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (2-methylbut-3-en-2-yl)(phenylsulfanyl)propanedioate is an organic compound with the molecular formula C16H22O4S This compound is characterized by the presence of a phenylsulfanyl group attached to a propanedioate backbone, making it a unique entity in organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-methylbut-3-en-2-yl)(phenylsulfanyl)propanedioate typically involves the alkylation of diethyl malonate with an appropriate alkyl halide. The reaction is carried out in the presence of a strong base such as sodium ethoxide in ethanol. The phenylsulfanyl group is introduced through a nucleophilic substitution reaction using a phenylsulfanyl halide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (2-methylbut-3-en-2-yl)(phenylsulfanyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding a simpler ester.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Diethyl (2-methylbut-3-en-2-yl)sulfonepropanedioate.
Reduction: Diethyl (2-methylbut-3-en-2-yl)propanedioate.
Substitution: Various substituted propanedioates depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl (2-methylbut-3-en-2-yl)(phenylsulfanyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Diethyl (2-methylbut-3-en-2-yl)(phenylsulfanyl)propanedioate involves its interaction with various molecular targets. The phenylsulfanyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways and result in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl (2-methylbut-3-yn-2-yl)propanedioate: Similar structure but with an alkyne group instead of an alkene.
Diethyl (3-methylbut-2-enyl)malonate: Lacks the phenylsulfanyl group.
Diethyl 2,2-diallylmalonate: Contains two allyl groups instead of the phenylsulfanyl group.
Uniqueness
Diethyl (2-methylbut-3-en-2-yl)(phenylsulfanyl)propanedioate is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
113138-73-1 |
|---|---|
Formule moléculaire |
C18H24O4S |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
diethyl 2-(2-methylbut-3-en-2-yl)-2-phenylsulfanylpropanedioate |
InChI |
InChI=1S/C18H24O4S/c1-6-17(4,5)18(15(19)21-7-2,16(20)22-8-3)23-14-12-10-9-11-13-14/h6,9-13H,1,7-8H2,2-5H3 |
Clé InChI |
SBEZRWFPTUCUSD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)OCC)(C(C)(C)C=C)SC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methyl-](/img/structure/B14291988.png)
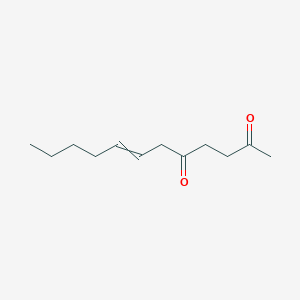

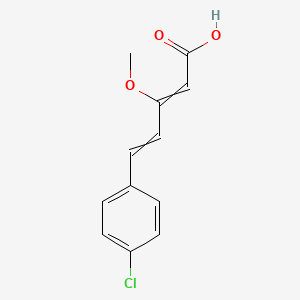
![(1E)-3-Phenyl-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14292027.png)
![Bis[4-(morpholin-4-yl)phenyl]methanone](/img/structure/B14292035.png)
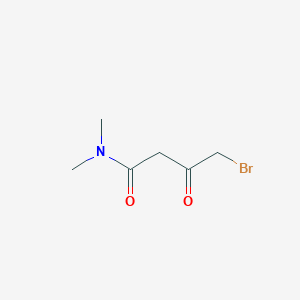
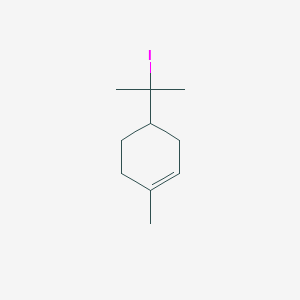

![N~1~,N~2~-Bis[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14292059.png)
